molecular formula C5H6N2O2 B098771 4-Methoxypyrimidine 1-oxide CAS No. 17758-55-3

4-Methoxypyrimidine 1-oxide

Cat. No. B098771
CAS RN: 17758-55-3
M. Wt: 126.11 g/mol
InChI Key: FHUCXONZOFIMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxypyrimidine 1-oxide (4-MPO) is a heterocyclic compound that has gained attention due to its unique properties and potential applications in various fields of science. This compound is a derivative of pyrimidine and is commonly used in scientific research for its ability to act as a free radical scavenger and mimic the effects of hypoxia.

Scientific Research Applications

4-Methoxypyrimidine 1-oxide has been extensively used in scientific research due to its ability to mimic the effects of hypoxia. Hypoxia is a condition where there is a lack of oxygen supply to the tissues, and it has been associated with various pathophysiological conditions such as cancer, stroke, and heart disease. 4-Methoxypyrimidine 1-oxide has been shown to activate hypoxia-inducible factor (HIF), a transcription factor that plays a crucial role in cellular adaptation to hypoxia. This activation of HIF by 4-Methoxypyrimidine 1-oxide has been shown to have potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-Methoxypyrimidine 1-oxide involves its ability to scavenge free radicals and mimic the effects of hypoxia. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to various pathophysiological conditions. 4-Methoxypyrimidine 1-oxide acts as a free radical scavenger by donating an electron to the free radical, neutralizing its reactivity. Additionally, 4-Methoxypyrimidine 1-oxide activates HIF, which in turn activates various genes involved in cellular adaptation to hypoxia.
Biochemical and Physiological Effects
4-Methoxypyrimidine 1-oxide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-Methoxypyrimidine 1-oxide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate immune responses. In vivo studies have shown that 4-Methoxypyrimidine 1-oxide can protect against ischemia-reperfusion injury (tissue damage caused by the restoration of blood flow after a period of ischemia), reduce infarct size (area of tissue damage) in the heart, and improve cognitive function in animal models of stroke.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Methoxypyrimidine 1-oxide in lab experiments is its ability to mimic the effects of hypoxia without the need for specialized equipment or facilities. Additionally, 4-Methoxypyrimidine 1-oxide is relatively stable and can be easily synthesized in the lab. However, one of the limitations of using 4-Methoxypyrimidine 1-oxide is its potential toxicity, particularly at high concentrations. Researchers must exercise caution when working with 4-Methoxypyrimidine 1-oxide and take appropriate safety measures.

Future Directions

There are several future directions for research on 4-Methoxypyrimidine 1-oxide. One area of interest is the potential therapeutic applications of 4-Methoxypyrimidine 1-oxide in the treatment of various diseases, particularly cancer and ischemic conditions. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-Methoxypyrimidine 1-oxide, particularly its ability to activate HIF. Finally, research is needed to determine the optimal dosage and administration of 4-Methoxypyrimidine 1-oxide for therapeutic use.
Conclusion
In conclusion, 4-Methoxypyrimidine 1-oxide is a heterocyclic compound that has gained attention due to its unique properties and potential applications in various fields of science. Its ability to mimic the effects of hypoxia and act as a free radical scavenger has made it a valuable tool in scientific research. While there are limitations to its use, the potential therapeutic applications of 4-Methoxypyrimidine 1-oxide make it an area of interest for future research.

Synthesis Methods

The synthesis of 4-Methoxypyrimidine 1-oxide can be achieved through several methods, including the oxidation of 4-methoxypyrimidine with hydrogen peroxide or the reaction of 4-methoxypyrimidine with potassium permanganate. However, the most common method involves the oxidation of 4-methoxypyrimidine with m-chloroperbenzoic acid (MCPBA) in the presence of a catalyst such as sulfuric acid. This method yields high purity and a high yield of 4-Methoxypyrimidine 1-oxide.

properties

IUPAC Name

4-methoxy-1-oxidopyrimidin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5-2-3-7(8)4-6-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUCXONZOFIMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=[N+](C=C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-oxidopyrimidin-1-ium

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